
Glycyl-L-alanyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycyl-L-alanyl-L-lysine: is a tripeptide composed of glycine, alanine, and lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. Tripeptides like this compound are known for their stability and bioavailability, making them suitable for various research and practical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycyl-L-alanyl-L-lysine typically involves the stepwise coupling of the amino acids glycine, alanine, and lysine. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of metabolically engineered microorganisms. For example, Escherichia coli can be genetically modified to overexpress specific enzymes that catalyze the formation of the tripeptide from its constituent amino acids . This method offers a cost-effective and scalable approach to producing the compound.
化学反应分析
Types of Reactions: Glycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The lysine residue can be oxidized to form allysine, which can further react to form cross-links in proteins.
Reduction: Reduction reactions can convert disulfide bonds within the peptide to free thiols.
Substitution: The amino groups in lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or periodate can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine can lead to the formation of allysine, while reduction can yield free thiol groups .
科学研究应用
Chemistry: Glycyl-L-alanyl-L-lysine is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methods and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms. Its stability and bioavailability make it an ideal candidate for these studies .
Medicine: this compound has potential therapeutic applications, including wound healing and tissue regeneration. It can be incorporated into biomaterials and drug delivery systems to enhance their efficacy and stability .
Industry: In industrial applications, this compound is used in the formulation of cell culture media and bioprocessing. Its stability and solubility make it a valuable component in optimizing cell culture conditions and improving bioprocess efficiency .
作用机制
The mechanism of action of Glycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets and pathways. The lysine residue can interact with negatively charged molecules, such as DNA or cell membranes, facilitating cellular uptake and intracellular signaling. Additionally, the peptide can modulate enzyme activity by binding to active sites or allosteric sites, influencing metabolic pathways and cellular functions .
相似化合物的比较
Glycyl-L-histidyl-L-lysine:
Glycyl-L-glutamine: This dipeptide is used in cell culture media to enhance cell growth and viability.
Uniqueness: Glycyl-L-alanyl-L-lysine is unique due to its specific amino acid composition, which imparts distinct chemical and biological properties. Its stability, solubility, and bioavailability make it particularly suitable for various applications in research and industry .
属性
CAS 编号 |
71227-71-9 |
|---|---|
分子式 |
C11H22N4O4 |
分子量 |
274.32 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c1-7(14-9(16)6-13)10(17)15-8(11(18)19)4-2-3-5-12/h7-8H,2-6,12-13H2,1H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChI 键 |
JBRBACJPBZNFMF-YUMQZZPRSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CN |
规范 SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Cyanomethoxy)imino]-3-oxo-3-(piperidin-1-yl)propanenitrile](/img/structure/B14456637.png)
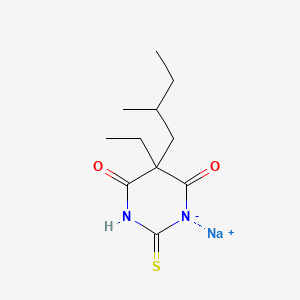
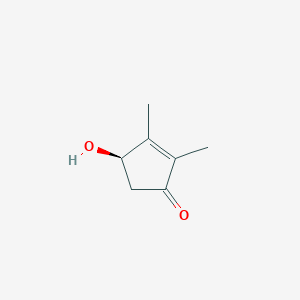


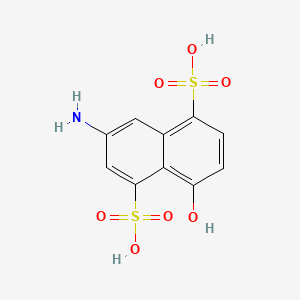

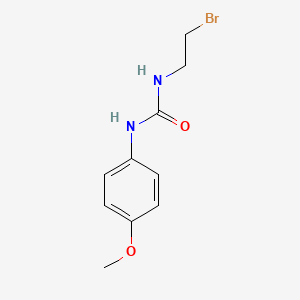
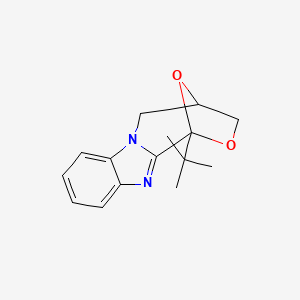
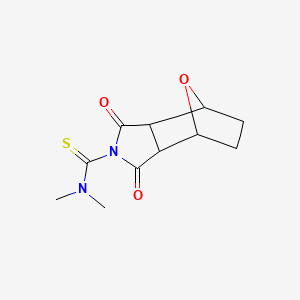


![Benzenediazonium, 4-[ethyl(2-hydroxyethyl)amino]-2-methyl-, trichlorozincate(1-)](/img/structure/B14456707.png)
![Cycloheptanone, 2,7-bis[(4-chlorophenyl)methylene]-](/img/structure/B14456708.png)
